molecular formula C11H15NO2 B1441913 2-Amino-4-M-tolyl-butyric acid CAS No. 225233-70-5

2-Amino-4-M-tolyl-butyric acid

Cat. No. B1441913
CAS RN: 225233-70-5
M. Wt: 193.24 g/mol
InChI Key: HEJMMMOBDAVUBT-UHFFFAOYSA-N
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Description

2-Amino-4-M-tolyl-butyric acid, also known as 2-amino-4-methylthio-butyric acid or 2-amino-4-methylthio-butanoic acid, is an amino acid found in the human body. It is naturally produced in the body and found in the brain, where it functions as an important neurotransmitter. 2-Amino-4-M-tolyl-butyric acid (2-AMT) has been studied extensively in recent years due to its potential as a therapeutic agent in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Pharmacology: Anticancer Research

2-Amino-4-M-tolyl-butyric acid derivatives have been explored for their potential in anticancer drug discovery. These compounds are part of the 2-aminothiazole scaffold, which is present in clinically applied anticancer drugs like dasatinib and alpelisib . They have shown inhibitory activity against various human cancer cell lines, making them valuable in the development of new anticancer therapies.

Biochemistry: Enzyme Inhibition

In biochemistry research, 2-Amino-4-M-tolyl-butyric acid derivatives are used to study enzyme inhibition. These compounds can bind to active sites or allosteric sites of enzymes, modulating their activity which is crucial for understanding metabolic pathways and designing inhibitors for therapeutic purposes .

Medicine: Development of Antiviral Agents

Indole derivatives, which share a similar structure with 2-Amino-4-M-tolyl-butyric acid, have been reported to possess antiviral activities. These compounds can be synthesized and modified to enhance their efficacy against various viral infections, contributing to the development of new antiviral medications .

Agriculture: Plant Growth and Development

While specific data on 2-Amino-4-M-tolyl-butyric acid in agriculture is limited, related compounds like amino acids are known to play a role in plant growth and development. They can be used as biostimulants to enhance crop yield and stress tolerance .

Environmental Science: Bioremediation

Amino acids and their derivatives are being studied for their role in bioremediation. They can serve as chelating agents, helping in the removal of heavy metals and other pollutants from the environment, thus contributing to ecological restoration efforts .

Industrial Applications: Chemical Synthesis

In the industrial sector, compounds like 2-Amino-4-M-tolyl-butyric acid are used as intermediates in the synthesis of more complex molecules. They are valuable in the production of polymers, dyes, and other chemical products .

Safety and Hazards

The safety data sheet for a related compound, L(+)-2-Aminobutyric acid, suggests that the product and empty container should be kept away from heat and sources of ignition. Hazardous combustion products include nitrogen oxides (NOx). Thermal decomposition can lead to the release of irritating gases and vapors .

Mechanism of Action

properties

IUPAC Name

2-amino-4-(3-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-3-2-4-9(7-8)5-6-10(12)11(13)14/h2-4,7,10H,5-6,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJMMMOBDAVUBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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